molecular formula C16H10ClF2N3O2S B14227098 2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine CAS No. 558465-52-4

2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine

Cat. No.: B14227098
CAS No.: 558465-52-4
M. Wt: 381.8 g/mol
InChI Key: YJQCCZXUSNCJTJ-UHFFFAOYSA-N
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Description

2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methanesulfonyl group, which is further connected to a 3-chloropyridin-4-yl and a 2,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-chloropyridine and 2,5-difluorobenzene derivatives. These intermediates are then subjected to sulfonylation reactions to introduce the methanesulfonyl group. The final step involves coupling the sulfonylated intermediates with a pyrimidine derivative under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chloropyridin-4-yl)(phenyl)methanesulfonyl]pyrimidine
  • 2-[(3-Chloropyridin-4-yl)(2-fluorophenyl)methanesulfonyl]pyrimidine
  • 2-[(3-Chloropyridin-4-yl)(2,4-difluorophenyl)methanesulfonyl]pyrimidine

Uniqueness

2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine is unique due to the presence of both 3-chloropyridin-4-yl and 2,5-difluorophenyl groups, which can impart distinct chemical and biological properties. The specific arrangement of these substituents can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

CAS No.

558465-52-4

Molecular Formula

C16H10ClF2N3O2S

Molecular Weight

381.8 g/mol

IUPAC Name

2-[(3-chloropyridin-4-yl)-(2,5-difluorophenyl)methyl]sulfonylpyrimidine

InChI

InChI=1S/C16H10ClF2N3O2S/c17-13-9-20-7-4-11(13)15(12-8-10(18)2-3-14(12)19)25(23,24)16-21-5-1-6-22-16/h1-9,15H

InChI Key

YJQCCZXUSNCJTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)S(=O)(=O)C(C2=C(C=NC=C2)Cl)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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